molecular formula C21H15ClN4O B12631949 N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

Cat. No.: B12631949
M. Wt: 374.8 g/mol
InChI Key: QPNGGIZOZGOUFU-UHFFFAOYSA-N
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Description

N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. As a 1,8-naphthyridine derivative, it belongs to a class of N-heterocyclic compounds known for a broad spectrum of pharmacological activities, most notably their antimicrobial properties . The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial research; its derivatives, such as nalidixic acid, function by inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication . The specific structural features of this compound—including the 7-chloro substitution and the benzamide group—are often explored to modulate biological activity, potency, and selectivity against resistant strains of bacteria. Beyond antimicrobial applications, the naphthyridine scaffold is also investigated for potential uses in oncology and other therapeutic areas. This product is intended for research purposes such as bioactivity screening, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on purity, storage, and handling.

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C21H15ClN4O/c22-19-11-10-17-18(12-13-23-20(17)26-19)24-15-6-8-16(9-7-15)25-21(27)14-4-2-1-3-5-14/h1-13H,(H,25,27)(H,23,24,26)

InChI Key

QPNGGIZOZGOUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=NC4=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Naphthyridine Core

The naphthyridine core is synthesized through condensation reactions involving amidine hydrohalide salts and intermediate compounds. This step includes:

  • Reagents : Amidine hydrohalide salts and intermediates such as ketones.
  • Base : Sodium hydride or potassium tert-butoxide.
  • Solvent : Polar solvents like DMF or THF.
  • Temperature : Typically between -20°C and 80°C.

Step 2: Functionalization

The functionalization of the naphthyridine core involves selective halogenation or oxidation:

Step 3: Amide Bond Formation

The final step involves coupling the naphthyridine derivative with an amine group to form the benzamide structure:

  • Coupling agents : Peptide coupling reagents like N,N'-dialkylcarbodiimides or uronium salts.
  • Base catalyst : N,N-dimethylaminopyridine (DMAP).
  • Solvent : Tetrahydrofuran or dimethylsulfoxide (DMSO).
  • Temperature : Ambient to 80°C.

Example Reaction Conditions

Step Reaction Type Reagents/Conditions
1 Condensation Amidine hydrohalide salt + intermediate ketone; base (NaH or KO-tBu); solvent (DMF)
2 Oxidation Oxone; solvent (CH$$2$$Cl$$2$$); temperature (0°C–boiling point)
3 Amide bond formation Coupling agent (DCC); base (DMAP); solvent (THF or DMSO); temperature (ambient–80°C)

Analysis of Preparation Methods

Factors Influencing Synthesis

  • Yield Optimization :

    • Controlled temperature and solvent selection significantly improve yields.
    • Microwave-assisted synthesis may be employed for faster reaction rates.
  • Purity Control :

    • Use of high-purity reagents and solvents ensures minimal side reactions.
    • Chromatographic techniques are often used for purification.
  • Safety Considerations :

    • Handling of halogenated solvents requires proper ventilation.
    • Oxidizing agents must be used with care due to their reactive nature.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chloro Position

The 7-chloro group in naphthyridine derivatives is reactive toward nucleophilic substitution under mild conditions. For example:

  • Ammonolysis : Reaction with amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 7-amino derivatives .

  • Hydrolysis : Treatment with aqueous NaOH or KOH produces 7-hydroxy-1,8-naphthyridine .

Example Reaction:

7-Cl+NH2RDMF, 90°C7-NHR+HCl\text{7-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 90°C}} \text{7-NHR} + \text{HCl}

Reported in analogs with 7-chloro-naphthyridines .

Functionalization of the Amino Bridge

The secondary amine (-NH-) linking the naphthyridine and phenyl rings can undergo:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., TEA) to form tertiary amides .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives .

Example Reaction:

-NH-+RCOClCHCl3,TEA-N(COR)-\text{-NH-} + \text{RCOCl} \xrightarrow{\text{CHCl}_3, \text{TEA}} \text{-N(COR)-}

Observed in structurally related imidazo-triazole systems .

Benzamide Group Reactivity

The benzamide group may participate in:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to form 4-[(7-chloro-1,8-naphthyridin-4-yl)amino]aniline and benzoic acid .

  • Electrophilic Substitution : Nitration or halogenation at the benzamide’s para position under standard aromatic substitution conditions .

Complexation with Metals

The naphthyridine nitrogen atoms and amino group can act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic frameworks .

Example:

Naphthyridine+Pd(OAc)2Pd-naphthyridine complex\text{Naphthyridine} + \text{Pd(OAc)}_2 \rightarrow \text{Pd-naphthyridine complex}

Used in cross-coupling reactions for quinoline derivatives .

Key Research Findings from Analogous Compounds

  • Antibacterial Optimization : 7-Chloro-naphthyridines with C-7 substituents (e.g., cyclopropyl, azetidinyl) show enhanced activity against drug-resistant strains .

  • Stability : The benzamide group improves metabolic stability compared to ester or carboxylic acid derivatives .

  • Synthetic Flexibility : The amino bridge allows modular derivatization, enabling rapid generation of analogs for SAR studies .

Scientific Research Applications

Chemical Properties and Structure

N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a complex structure that contributes to its biological activity. The molecular formula is C15_{15}H13_{13}ClN2_2O, with a molecular weight of approximately 272.73 g/mol. The presence of the naphthyridine moiety is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of 1,8-naphthyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). Some derivatives exhibited IC50_{50} values lower than that of standard chemotherapeutics such as staurosporine, indicating promising anticancer properties .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound IDCell LineIC50_{50} (µM)Reference DrugReference IC50_{50} (µM)
10cMCF71.47Staurosporine4.51
8dMCF71.62Staurosporine4.51
3fMCF76.53Staurosporine4.51

Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives has also been explored extensively. Compounds similar to this compound showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the incorporation of a chloro substituent enhances the antimicrobial potency .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound AStaphylococcus aureus15
Compound BPseudomonas aeruginosa20
Compound CEscherichia coli25

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of naphthyridine derivatives were tested for their cytotoxicity against human breast cancer cell lines. The results indicated that certain modifications led to increased potency compared to existing treatments .

Case Study 2: Antimicrobial Resistance
Research highlighted the effectiveness of naphthyridine derivatives against antibiotic-resistant strains. A derivative was shown to outperform traditional antibiotics in inhibiting growth in resistant Staphylococcus strains .

Mechanism of Action

The mechanism of action of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to undergo intramolecular charge transfer, which is estimated by the energy difference between its HOMO and LUMO energies .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(5-Methyl-7-oxo-7,8-dihydro-[1,8]naphthyridin-4-ylamino)-phenyl]-benzamide (CAS 1203510-29-5)

  • Structural Differences: The naphthyridine core in this analog features a 5-methyl and 7-oxo group instead of the 7-chloro substituent in the primary compound.

Alkoxy-Substituted Benzamide Derivatives ()

Examples include:

  • N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide
  • Structural Differences :
    • These compounds feature alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring and chiral hydroxy-phenylpropan-2-yl side chains.
    • The stereochemistry (S-configuration) is critical for target engagement, likely in protease or peptide-binding domains.
  • The hydroxy-phenylpropan-2-yl moiety suggests a design for enantioselective binding, contrasting with the planar naphthyridine core of the primary compound .

Comparative Data Table

Compound Name Key Substituents Hypothesized Properties
N-[4-[(7-Chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide 7-Cl on naphthyridine High electron-withdrawing effect; potential metabolic stability
N-[4-(5-Methyl-7-oxo...)-phenyl]-benzamide 5-CH₃, 7-O on naphthyridine H-bonding capacity; moderate lipophilicity
Alkoxy-substituted derivatives () 4-alkoxy phenyl; chiral hydroxy side chain Enhanced solubility; stereospecific activity

Research Findings and Hypotheses

  • Electron Effects : The 7-chloro group in the primary compound may confer stronger electrophilic character compared to the 7-oxo analog, influencing reactivity in covalent binding scenarios .
  • Steric and Solubility Trade-offs : Alkoxy chains in compounds likely improve solubility but may reduce target specificity due to increased hydrophobicity .
  • Therapeutic Potential: The primary compound’s naphthyridine scaffold aligns with kinase inhibitor frameworks (e.g., PARP or EGFR inhibitors), though its chloro substituent demands careful toxicity profiling.

Biological Activity

N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure that features a naphthyridine moiety linked to a benzamide. The presence of chlorine in the naphthyridine ring enhances its biological activity, potentially increasing its interaction with cellular targets.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Efficacy Against Cancer Cell Lines

Cell Line IC50 (μM) Mechanism of Action
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M phase arrest
MDA-MB-231 (breast)0.40Apoptosis induction
HT-29 (colon cancer)3.19Cell cycle arrest

The compound shows a strong inhibitory effect on HepG2 cells with an IC50 value of 1.30 μM, indicating its potential as a lead compound for developing new anticancer therapies. Additionally, it has been shown to enhance the anticancer effects of other drugs like taxol and camptothecin when used in combination therapy .

The biological activity of this compound is primarily attributed to:

  • HDAC Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by morphological changes and sub-G1 phase cell cycle arrest .
  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in treated cells, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showing a tumor growth inhibition (TGI) rate comparable to standard treatments .
  • Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall anticancer efficacy, suggesting its potential role as an adjuvant therapy .
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that specific substitutions on the naphthyridine ring could further enhance biological activity, guiding future drug design efforts .

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